(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilines are organic compounds that consist of a phenyl group attached to an amino group . They are widely used in the manufacture of precursors to polyurethane . Phenylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a phenyl ring . Chromenes are a class of organic compounds that consist of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of anilines often involves the reduction of nitrobenzene or the ammonolysis of phenyl halides . Phenylsulfonyl compounds can be synthesized from the reaction of phenols with sulfonyl chlorides . The synthesis of chromenes often involves the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amino group . Phenylsulfonyl compounds contain a sulfonyl functional group attached to a phenyl ring . Chromenes consist of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . Phenylsulfonyl compounds can participate in a variety of reactions, including nucleophilic substitution and elimination reactions . Chromenes can undergo a variety of reactions, including oxidation, reduction, and ring-opening reactions .Physical And Chemical Properties Analysis
Anilines are typically colorless, but they can darken upon exposure to air due to oxidation . They are also known to have a characteristic fishy odor .Scientific Research Applications
Antimicrobial Evaluation
Compounds incorporating the sulfamoyl moiety, similar to the "(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" structure, have been synthesized for use as antimicrobial agents. Research has demonstrated that these compounds, including chromene derivatives, exhibit promising in vitro antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents. The synthesis approach provides a versatile platform for creating heterocyclic compounds with significant biological activities (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).
Corrosion Inhibition
Thiophene Schiff base derivatives, structurally related to "this compound," have been synthesized and assessed for their corrosion inhibition efficiency on mild steel in acidic environments. The experimental results indicate that these compounds are effective corrosion inhibitors, with their efficiency increasing alongside inhibitor concentration. This suggests their utility in protecting metallic surfaces against corrosion, particularly in industrial settings where acid exposure is common (D. Daoud, T. Douadi, S. Issaadi, & S. Chafaa, 2014).
Environmental Remediation
The activation of persulfate by zero-valent iron (ZVI) for the degradation of organic pollutants like aniline and p-chloroaniline has been investigated, showing that compounds structurally similar to "this compound" can be effectively degraded. This process involves the generation of sulfate free radicals, which are strong oxidants capable of degrading various organic compounds, suggesting the potential application of such chemical structures in environmental remediation efforts to treat contaminated water and soil (I. Hussain, Yongqing Zhang, & Shaobin Huang, 2014; I. Hussain, Yongqing Zhang, Shaobin Huang, & Xiaozhe Du, 2012).
Material Science Applications
The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide, starting from anilines, demonstrates the versatility of sulfonamide-based structures in material science. These compounds, including those structurally related to "this compound," show potential applications in the development of new materials with specific chemical and physical properties, highlighting the broad utility of such compounds in various scientific research applications (Tong Liu, D. Zheng, & Jie Wu, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODZAPHIYDMZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.